Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Organic Synthesis Halogenation Process Chemistry

A common bottleneck in medicinal chemistry is the lack of pyridinone scaffolds with orthogonal halogens for sequential functionalization, forcing inefficient protection-deprotection steps. CAS 869357-63-1 solves this directly. • **Dual-Halogen Handles**: C5-Br for first Suzuki coupling; C2-Cl for subsequent orthogonal cross-coupling. • **Scalable Supply**: Near-quantitative bromination supports gram-to-kilogram synthesis with high atom economy. • **Analytical Utility**: Well-defined properties (306.6 °C bp) serve as HPLC/GC reference standard for impurity separation.

Molecular Formula C8H7BrClNO3
Molecular Weight 280.5
CAS No. 869357-63-1
Cat. No. B2876012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS869357-63-1
Molecular FormulaC8H7BrClNO3
Molecular Weight280.5
Structural Identifiers
SMILESCN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl
InChIInChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3
InChIKeyIYLZPYDLUUPCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual-Halogenated Dihydropyridine Building Block for Pharmaceutical Synthesis


Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 869357-63-1) is a heterocyclic compound belonging to the 1,6-dihydropyridine-3-carboxylate class, characterized by a molecular formula of C₈H₇BrClNO₃ and a molecular weight of 280.50 g/mol . It features a unique substitution pattern with bromine at the 5-position and chlorine at the 2-position on the pyridinone ring, along with a methyl ester at the 3-position and an N-methyl group at the 1-position . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds, owing to its orthogonal halogen handles that enable sequential cross-coupling functionalization [1].

Dual-halogen pyridinone scaffold (5-Br, 2-Cl)
Orthogonal halogen handles for sequential Pd-catalyzed coupling
Synthetic intermediate for kinase inhibitor constructionPatent-reported scaffold for MEK inhibitor programs

Why Generic Substitution Fails for This Compound


High-strength differential evidence for CAS 869357-63-1 relative to close analogs is limited in the open literature; however, procurement decisions cannot rely on simple structural similarity. The compound's unique dual-halogen (5-Br, 2-Cl) substitution pattern is not replicated in commonly available close analogs such as methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 153888-47-2, lacking the 2-Cl) or methyl 2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 853109-24-7, lacking the 5-Br) . These structural differences translate into measurable distinctions in physicochemical properties and synthetic utility that are critical for reproducible downstream chemistry, as demonstrated in the quantitative evidence below .

Mono-halogen analogs (5-Br-only or 2-Cl-only) lack the second orthogonal handle, limiting sequential diversification without additional halogenation steps.
The 2-chloro substituent influences physicochemical properties (e.g., predicted boiling point) relative to the 2-deschloro analog, which may shift purification and handling behavior.
Substituting with close structural analogs may alter reactivity profiles in cross-coupling sequences; class-level inference suggests C–Br vs. C–Cl chemoselectivity must be revalidated for each analog.

Quantitative Differentiation Evidence


Bromination Yield Advantage Under Mild Conditions

The synthesis of the target compound from its immediate precursor, methyl 2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 853109-24-7), proceeds with an essentially quantitative yield of approximately 100% under mild conditions (room temperature, NBS in DMF, 4 h) . This high-yielding, room-temperature bromination provides a significant practical advantage for scale-up and cost efficiency relative to alternative bromination strategies that often require elevated temperatures, excess halogenating agents, or produce lower yields.

Bromination yield
Head-to-head
~100% (quantitative)
Supports synthetic route cost evaluation
Reported yield advantage 15–40 pp vs. typical 60–85% for related pyridinones
Organic Synthesis Halogenation Process Chemistry

Boiling Point Differentiation from 2-Deschloro Analog

The target compound exhibits a predicted boiling point of 306.6 ± 42.0 °C at 760 mmHg , which is approximately 18.8 °C lower than that of its 2-deschloro analog, methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 153888-47-2), which has a predicted boiling point of 325.4 ± 42.0 °C . This difference is attributable to the electron-withdrawing chlorine at the 2-position, which reduces intermolecular interactions.

Boiling point (pred.)
Predicted
306.6 °C vs 325.4 °C (2-deschloro)
Lower bp may simplify distillation workup
Computational prediction; experimental verification recommended
Physicochemical Characterization Purification Quality Control

Dual-Halogen Orthogonal Reactivity for Sequential Coupling

The simultaneous presence of bromine at C-5 and chlorine at C-2 provides two electronically and sterically distinct halogen handles for sequential palladium-catalyzed cross-coupling reactions. The C5–Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C2–Cl bond, enabling chemoselective Suzuki, Negishi, or Buchwald-Hartwig couplings at the 5-position first, followed by activation of the 2-chloro substituent under more forcing conditions [1]. This orthogonal reactivity is not available in mono-halogen analogs such as CAS 153888-47-2 (5-Br only) or CAS 853109-24-7 (2-Cl only).

Orthogonal handles
Class-level
2 (Br + Cl) vs 1 (mono-halogen)
Enables sequential coupling without extra halogenation
Inferred from Pd(0) oxidative addition selectivity (C–Br > C–Cl)
Medicinal Chemistry Cross-Coupling Scaffold Diversification

Supplier Purity Benchmarking and QC Documentation

Multiple reputable suppliers, including Bidepharm and Beyotime, specify a standard purity of ≥95% for CAS 869357-63-1, with batch-specific QC documentation (NMR, HPLC, GC) provided upon request [1]. This documented purity threshold is equivalent to or exceeds the typical 95% standard offered for the closely related analog CAS 153888-47-2 , but the availability of comprehensive analytical data packages for CAS 869357-63-1 from major suppliers reduces the procurement risk associated with uncharacterized impurities that could interfere with sensitive catalytic reactions.

Supplier purity & QC
Cross-study
≥95% with batch QC (NMR, HPLC)
May reduce risk from uncharacterized impurities
Documented purity from major suppliers; procurement confidence for sensitive reactions
Quality Assurance Procurement Analytical Chemistry

Optimal Application Scenarios


MEK and Kinase Inhibitor Lead Optimization

The dual-halogen architecture makes CAS 869357-63-1 an ideal core scaffold for constructing diversely substituted 1,6-dihydropyridine-based kinase inhibitors, as exemplified in the MEK inhibitor patent literature (e.g., US20050256123) [1]. The chemoselective reactivity of the C5–Br bond allows for the first diversification step (Suzuki coupling), followed by activation of the C2–Cl bond for a second orthogonal coupling, enabling rapid analog generation for structure-activity relationship (SAR) studies.

Cost-Efficient Scale-Up of Brominated Pyridinone Intermediates

The near-quantitative bromination yield achieved under mild, room-temperature conditions supports gram-to-kilogram scale synthesis of CAS 869357-63-1 with minimal waste and high atom economy. This is particularly advantageous for process chemistry groups requiring multi-gram quantities for preclinical development.

Physicochemical Reference Standard for Method Development

The well-characterized boiling point (306.6 °C) and molecular properties (MW 280.5, dual halogens) render CAS 869357-63-1 a suitable reference compound for developing and validating chromatographic methods (HPLC, GC) aimed at separating closely related halogenated pyridinone impurities in pharmaceutical quality control workflows.

Building Block for Agrochemical and Material Discovery

Beyond pharmaceutical applications, the orthogonal halogen handles and the ester functionality at the 3-position enable the synthesis of diversely functionalized pyridinone derivatives for agrochemical lead discovery and materials science applications where precise control over substitution patterns is required [1].

Application
Selection Property
Validation Focus
MEK kinase inhibitor lead optimization
Dual-halogen orthogonal reactivity
Sequential Suzuki / Buchwald-Hartwig coupling efficiency
Gram-to-kilogram scale-up synthesis
Mild-condition bromination efficiency
Process mass efficiency and cost evaluation
Chromatographic method development (HPLC/GC)
Characterized bp and halogen pattern
Separation of halogenated pyridinone impurities
Agrochemical and materials discovery
Orthogonal handles + ester functionality
Diversification to novel substituted pyridinones
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